molecular formula C5H9NO3 B556449 N-Acetyl-D-alanine CAS No. 19436-52-3

N-Acetyl-D-alanine

Cat. No.: B556449
CAS No.: 19436-52-3
M. Wt: 131.13 g/mol
InChI Key: KTHDTJVBEPMMGL-UHFFFAOYSA-N
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Description

N-Acetyl-D-alanine is an organic compound with the molecular formula C5H9NO3. It is a derivative of D-alanine, where the amino group is acetylated. This compound is known for its role in various biochemical processes and its applications in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Acetyl-D-alanine can be synthesized through both chemical and enzymatic methods. The chemical synthesis typically involves the acetylation of D-alanine using acetic anhydride or acetyl chloride in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure the selective acetylation of the amino group.

Industrial Production Methods: In industrial settings, enzymatic methods are often preferred due to their higher specificity and environmentally friendly nature. Enzymatic synthesis involves the use of acetyltransferase enzymes that catalyze the transfer of an acetyl group from acetyl-CoA to D-alanine . This method is advantageous as it operates under mild conditions and produces fewer by-products.

Chemical Reactions Analysis

Types of Reactions: N-Acetyl-D-alanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Reactive oxygen species such as hydroxyl radicals.

    Substitution: Various nucleophiles under controlled conditions.

Major Products Formed:

    Hydrolysis: D-alanine and acetic acid.

    Oxidation: Hydroxylated derivatives.

    Substitution: Substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-Acetyl-D-alanine involves its interaction with specific enzymes and molecular targets. For instance, it acts as a substrate for D-aminoacylase, which catalyzes the hydrolysis of the acetyl group, leading to the formation of D-alanine . This interaction is crucial in the study of enzyme specificity and function. Additionally, its binding to vancomycin’s aglycon pocket highlights its role in antibiotic research .

Comparison with Similar Compounds

  • N-acetyl-L-alanine
  • N-acetyl-L-methionine
  • N-acetyl-L-tyrosine
  • N-acetyl-L-cysteine

N-Acetyl-D-alanine stands out due to its specific interactions with D-aminoacylase and its role in antibiotic research, making it a unique and valuable compound in scientific studies.

Properties

IUPAC Name

2-acetamidopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c1-3(5(8)9)6-4(2)7/h3H,1-2H3,(H,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTHDTJVBEPMMGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1115-69-1, 19436-52-3, 97-69-8
Record name N-Acetylalanine
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Record name N-Acetyl-DL-alanine
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Record name NSC203819
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Record name Acetylalanine
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Record name 1115-69-1
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Record name N-acetyl-DL-alanine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does N-Acetyl-D-alanine interact with Vancomycin, and what are the downstream effects?

A: this compound acts as a competitive agent for the aglycone pocket of vancomycin, a glycopeptide antibiotic. [] This interaction stems from this compound's structural similarity to the D-Ala-D-Ala terminus of bacterial cell wall precursors, the natural target of vancomycin. [, ] By competing for this binding site, this compound can interfere with vancomycin's ability to inhibit bacterial cell wall synthesis. []

Q2: Can you provide details about the use of this compound in chiral separation techniques?

A: this compound plays a crucial role in understanding the enantioselective properties of chiral stationary phases (CSPs) like those containing vancomycin or teicoplanin aglycone. [, ] Researchers utilize it as a competing agent in displacement studies. By adding this compound to the mobile phase during chromatography, scientists can observe how it influences the retention of other chiral molecules, such as dansyl amino acids or 4-aryl-3,4-dihydropyrimidin-2(1H)-one ester derivatives. [, ] These studies provide insights into the enantioselective binding mechanisms of the CSP, helping to optimize chiral separations.

Q3: How does the presence of this compound affect the activity of D-amino acid oxidase (DAAO)?

A: this compound serves as a substrate for D-amino acid oxidase (DAAO). [] When this compound is added to cells expressing DAAO, the enzyme catalyzes its oxidation, leading to an increase in reactive oxygen species (ROS) production, particularly within the cell nucleus. [] This localized oxidative stress can impact various cellular processes, including the redox state of glutathione and the activity of transcription factors like NF-κB. []

Q4: Are there any applications of this compound in biocatalytic reactions?

A: Yes, this compound methyl ester is a key component in the kinetic resolution of N-Acetyl-DL-alanine methyl ester. [] This process utilizes immobilized Escherichia coli cells expressing an esterase from Bacillus cereus, which exhibits high stereoselectivity for the hydrolysis of the L-enantiomer. [] This enzymatic resolution allows for the efficient production of enantiomerically pure this compound methyl ester, a valuable chiral building block in various industries.

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